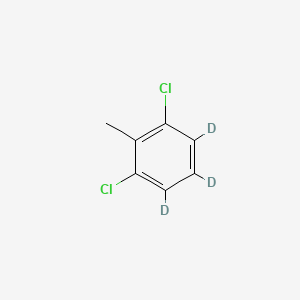

2,6-Dichlorotoluene-3,4,5-D3

CAS No.: 358731-95-0

Cat. No.: VC2887166

Molecular Formula: C7H6Cl2

Molecular Weight: 164.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 358731-95-0 |

|---|---|

| Molecular Formula | C7H6Cl2 |

| Molecular Weight | 164.04 g/mol |

| IUPAC Name | 1,5-dichloro-2,3,4-trideuterio-6-methylbenzene |

| Standard InChI | InChI=1S/C7H6Cl2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3/i2D,3D,4D |

| Standard InChI Key | DMEDNTFWIHCBRK-NRUYWUNFSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])Cl)C)Cl)[2H] |

| SMILES | CC1=C(C=CC=C1Cl)Cl |

| Canonical SMILES | CC1=C(C=CC=C1Cl)Cl |

Introduction

Chemical Structure and Identification

Identification Parameters

2,6-Dichlorotoluene-3,4,5-D3 is registered with the Chemical Abstracts Service (CAS) registry number 358731-95-0, providing a unique identifier for the compound in chemical databases and scientific literature. The molecular weight of approximately 164.047 g/mol reflects the combined atomic weights of the constituent atoms, including the three deuterium atoms that contribute to the slightly increased mass compared to standard 2,6-dichlorotoluene. The compound exists as a colorless liquid with an aromatic odor characteristic of chlorinated toluene derivatives. Like many halogenated aromatic compounds, it exhibits low water solubility due to its hydrophobic nature but dissolves readily in common organic solvents such as chloroform, dichloromethane, and ethers. These physical characteristics make it suitable for various analytical applications in organic chemistry, particularly where compatibility with organic solvent systems is required for sample preparation and analysis.

Physical and Chemical Properties

Physical Properties

Synthesis and Preparation Methods

Conventional Synthesis Routes

The synthesis of 2,6-Dichlorotoluene-3,4,5-D3 typically employs controlled chlorination of toluene derivatives followed by selective deuteration strategies. Industrial production methods often utilize Lewis acid catalysts such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) to facilitate the chlorination of toluene or 2-chlorotoluene, directing the second chlorine to the desired position. The reaction conditions must be carefully controlled to achieve selectivity for the 2,6-dichloro substitution pattern and minimize the formation of isomeric products. Temperature, solvent choice, and catalyst loading all play crucial roles in determining the product distribution. Alternative approaches may involve starting from preformed dichlorotoluene isomers and implementing regioselective deuteration strategies. The purification of the final product typically involves a combination of distillation, recrystallization, and chromatographic techniques to ensure the high purity required for analytical standard applications.

Deuteration Techniques

The incorporation of deuterium at positions 3, 4, and 5 requires specialized deuteration techniques that ensure high isotopic purity and positional selectivity. One effective approach involves the use of deuterated reagents or solvents during the synthesis process to introduce the deuterium atoms at the desired positions. Hydrogen-deuterium exchange reactions can be employed, utilizing catalysts such as platinum, palladium, or ruthenium to facilitate the selective exchange of aromatic hydrogen atoms for deuterium from deuterium oxide (D2O) or other deuterium sources. Metal-catalyzed ortho-directed functionalization strategies can be utilized to control the regioselectivity of deuteration, leveraging the directing effects of the existing substituents. Alternatively, the synthesis may involve constructing the aromatic ring from deuterated precursors, ensuring the deuterium atoms are incorporated at the correct positions from the outset. Each of these approaches has its advantages and limitations in terms of isotopic purity, positional selectivity, and scalability, and the choice of method depends on the specific requirements of the intended application.

Applications in Research and Industry

Analytical Chemistry Applications

In analytical chemistry, 2,6-Dichlorotoluene-3,4,5-D3 serves primarily as a reference standard for the calibration of instruments and validation of analytical methods. The compound's deuterium labeling creates a distinctive mass spectral pattern that allows it to be easily distinguished from its non-deuterated counterpart while maintaining nearly identical chemical behavior. This property makes it an ideal internal standard in mass spectrometry-based techniques, where it can be added to samples at known concentrations to provide a reference point for quantitative analysis. The presence of three deuterium atoms creates a sufficient mass difference to avoid spectral overlap with the non-deuterated analogue, enabling accurate discrimination and quantification. In environmental analysis, the compound can be used to monitor levels of chlorinated aromatics in water, soil, and air samples, providing reliable quantification even in complex matrices. The structural similarity to various environmental contaminants makes it particularly valuable for developing and validating methods for their detection and quantification.

Biological Studies

2,6-Dichlorotoluene-3,4,5-D3 finds significant applications in biological studies investigating the metabolism and degradation of chlorinated aromatic compounds. The deuterium labeling allows researchers to track the compound through biological systems and monitor transformation pathways with high precision. When introduced into biological samples or model organisms, the deuterated compound and its metabolites can be distinguished from endogenous compounds using mass spectrometry, providing clear insights into metabolic transformations. This capability is particularly valuable in toxicological investigations of chlorinated aromatics, where understanding metabolic pathways is crucial for assessing potential health risks. The compound can also be used to study the enzymatic mechanisms involved in the biodegradation of environmental pollutants, contributing to our understanding of bioremediation processes. The kinetic isotope effect associated with carbon-deuterium bonds can provide additional mechanistic insights into rate-limiting steps in enzymatic reactions involving these compounds.

Pharmaceutical Research

Chemical Reactions and Mechanisms

Substitution Reactions

The chlorine atoms in 2,6-Dichlorotoluene-3,4,5-D3 can participate in various substitution reactions, serving as leaving groups in nucleophilic aromatic substitution processes. Although nucleophilic substitution on chlorobenzenes typically requires activating groups, the presence of two chlorine atoms can facilitate these reactions under appropriate conditions. Strong nucleophiles such as alkoxide ions or thiolate ions can replace one or both chlorine atoms at elevated temperatures, producing ethers or thioethers while preserving the deuterium labeling. The compound can also undergo electrophilic aromatic substitution reactions, although the reactivity is reduced compared to non-halogenated analogues due to the deactivating effect of the chlorine substituents. Modern synthetic approaches utilizing transition metal catalysis, such as Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, can transform the C-Cl bonds into C-C or C-heteroatom bonds, providing access to more complex deuterated structures for specialized applications in research and development.

Spectroscopic Characteristics

Mass Spectrometry

Mass spectrometry provides particularly valuable information about 2,6-Dichlorotoluene-3,4,5-D3, highlighting its unique isotopic composition. The molecular ion region in the mass spectrum displays a characteristic pattern influenced by both the chlorine atoms and the deuterium labeling. The presence of two chlorine atoms creates a distinctive isotope pattern due to the natural abundance of 35Cl (approximately 75%) and 37Cl (approximately 25%), while the three deuterium atoms shift the molecular ion mass by +3 units compared to non-deuterated 2,6-dichlorotoluene. This combination results in a complex but diagnostic isotope cluster that serves as a definitive fingerprint for the compound. Fragmentation patterns typically include the loss of chlorine atoms, cleavage of the methyl group, and various rearrangements characteristic of substituted aromatics. The retention of deuterium atoms in various fragment ions allows for detailed mechanistic insights into fragmentation processes. These distinctive mass spectrometric features make 2,6-Dichlorotoluene-3,4,5-D3 particularly valuable as an internal standard in quantitative mass spectrometry applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of 2,6-Dichlorotoluene-3,4,5-D3 reveals distinctive features that reflect its unique structural characteristics and deuteration pattern. In 1H NMR spectroscopy, the compound shows significantly simplified spectra compared to non-deuterated 2,6-dichlorotoluene due to the absence of aromatic proton signals at positions 3, 4, and 5. The spectrum typically displays a singlet for the methyl group protons at approximately 2.2-2.4 ppm, representing the three equivalent protons of the methyl substituent. The absence of signals in the aromatic region (7.0-7.5 ppm) where the protons at positions 3, 4, and 5 would normally appear provides clear confirmation of successful deuteration. In 13C NMR spectroscopy, the carbon atoms bonded to deuterium exhibit characteristic signal splitting (typically triplets) due to carbon-deuterium coupling, with reduced signal intensity compared to proton-bearing carbon atoms. These spectroscopic features provide valuable structural confirmation and can be used to assess the isotopic purity of the compound for quality control purposes in analytical applications.

Comparison with Related Compounds

Structural Analogues

2,6-Dichlorotoluene-3,4,5-D3 belongs to a family of chlorinated toluene derivatives, each with distinct physical and chemical properties that determine their suitability for various applications. The following table presents a comparative analysis of 2,6-Dichlorotoluene-3,4,5-D3 and selected structural analogues:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics | Primary Applications |

|---|---|---|---|---|

| 2,6-Dichlorotoluene-3,4,5-D3 | C7D3H3Cl2 | 164.047 | Deuterium labeled at positions 3, 4, 5; chlorine atoms at ortho positions | Analytical standard; metabolic studies; pharmaceutical research |

| 2,6-Dichlorotoluene | C7H6Cl2 | 161.03 | Chlorine atoms at ortho positions; no deuterium | Chemical intermediate; organic synthesis |

| 2,4-Dichlorotoluene | C7H6Cl2 | 161.03 | Chlorine atoms at 2,4-positions; different electronic distribution | Pesticide intermediate; higher reactivity in certain substitutions |

| 2-Chlorotoluene | C7H7Cl | 126.58 | Single chlorine atom at ortho position; less steric hindrance | Chemical intermediate; lower toxicity profile |

| 4-Chlorotoluene | C7H7Cl | 126.58 | Single chlorine atom at para position; different electronic effects | Dye production; more stable under certain conditions |

| 3-Chlorotoluene | C7H7Cl | 126.58 | Single chlorine atom at meta position; unique reactivity pattern | Organic synthesis; different substitution selectivity |

This comparative analysis highlights how subtle structural differences among these related compounds result in distinct properties that determine their suitability for various applications in research and industry.

Isotopic Effects

The replacement of hydrogen atoms with deuterium in 2,6-Dichlorotoluene-3,4,5-D3 introduces isotope effects that influence various physical and chemical properties of the compound. The carbon-deuterium bond is slightly stronger than the corresponding carbon-hydrogen bond due to differences in zero-point energy, resulting in a higher activation energy for reactions involving carbon-deuterium bond cleavage. This phenomenon, known as the kinetic isotope effect, can lead to slower reaction rates for processes where these bonds are broken. The magnitude of this effect depends on the specific reaction mechanism and conditions, with primary kinetic isotope effects (where the deuterium bond is directly involved in the rate-determining step) typically larger than secondary effects. These isotope effects make deuterated compounds valuable tools for mechanistic studies, as they can help identify rate-determining steps and elucidate reaction pathways. In physical properties, the deuteration can lead to slight increases in boiling points and melting points, altered vibrational frequencies, and changes in solubility parameters compared to the non-deuterated analogue.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume